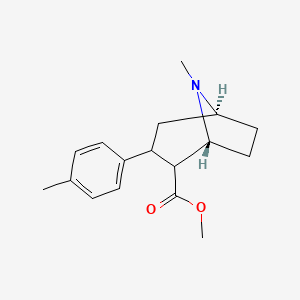
Pukalide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pukalide is a natural product found in Tritonia tetraquetra, Sinularia polydactyla, and Leptogorgia virgulata with data available.
Applications De Recherche Scientifique
Chemical Characterization and Biological Implications
Pukalide is a diterpenoid with a cembrane skeleton identified in soft coral species such as Sinularia abrupta. Its structure includes butenolide, epoxide, isopropenyl, and a unique α,α-disubstituted furan-β-carboxylate function. This intricate structure and the biological activities associated with Pukalide highlight its significance in chemical ecology and marine biology (Missakian et al., 1975).
Chemical Ecology and Defensive Properties
In the realm of chemical ecology, Pukalide has been observed to induce vomiting in fish species, indicating its potential role as a defensive compound in its natural habitat. The emetic properties of Pukalide were demonstrated in experiments using killifish, suggesting a dose-dependent response that contributes to the survival strategy of the coral species harboring this compound (Gerhart & Coll, 1993). Further, the presence of Pukalide in the eggs of Sinularia soft corals suggests its potential role in the reproductive cycle or as a protective agent for the developing offspring (Coll et al., 1989).
Chemical Synthesis and Structural Analysis
Advancements in the synthesis of Pukalide and its segments, such as the C(1)-C(18) segment of lophotoxin and Pukalide, have opened avenues for detailed structural analysis and the exploration of its biological activities. These synthetic approaches facilitate the investigation of its ecological roles and potential applications in pharmaceuticals (Wipf & Soth, 2002).
Spatial and Temporal Variability in Marine Ecosystems
Pukalide levels in soft corals like Sinulariamaxima and S. polydactyla have been found to vary significantly over time and between locations. This variability may be a response to environmental factors such as predation pressure, indicating the compound's role in the ecological dynamics of coral reef ecosystems (Slattery et al., 2001).
Propriétés
Nom du produit |
Pukalide |
|---|---|
Formule moléculaire |
C21H24O6 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
methyl (2R,4S,6R,12S)-4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate |
InChI |
InChI=1S/C21H24O6/c1-11(2)12-5-6-13-7-14(25-19(13)22)10-21(3)18(27-21)17-9-15(20(23)24-4)16(8-12)26-17/h7,9,12,14,18H,1,5-6,8,10H2,2-4H3/t12-,14-,18-,21-/m0/s1 |
Clé InChI |
PPHCYWKQJLNLQQ-TVVYHTAVSA-N |
SMILES isomérique |
CC(=C)[C@H]1CCC2=C[C@@H](C[C@]3([C@@H](O3)C4=CC(=C(C1)O4)C(=O)OC)C)OC2=O |
SMILES canonique |
CC(=C)C1CCC2=CC(CC3(C(O3)C4=CC(=C(C1)O4)C(=O)OC)C)OC2=O |
Synonymes |
deoxypulalide pukalide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid](/img/structure/B1259614.png)
![2-[3-(2-Thiazolylthio)phenyl]propionic acid](/img/structure/B1259615.png)


![(8S,9S,10R,13S,14S)-10,13-dimethyl-3,11,17-trioxo-2,4,6,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-5-carbonitrile](/img/structure/B1259619.png)
![[(4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1259621.png)

